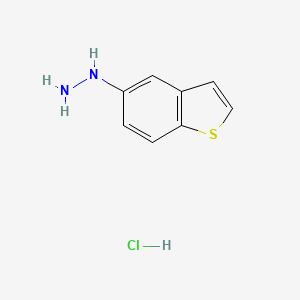
5-Hydrazinobenzothiophene hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-benzothiophen-5-yl)hydrazinehydrochloride is a chemical compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-benzothiophen-5-yl)hydrazinehydrochloride typically involves the reaction of benzothiophene derivatives with hydrazine and hydrochloric acid. One common method involves the use of aryne intermediates with alkynyl sulfides to form the benzothiophene scaffold . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for (1-benzothiophen-5-yl)hydrazinehydrochloride are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1-benzothiophen-5-yl)hydrazinehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
(1-benzothiophen-5-yl)hydrazinehydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of (1-benzothiophen-5-yl)hydrazinehydrochloride involves its interaction with specific molecular targets and pathways. For instance, benzothiophene derivatives have been shown to inhibit certain enzymes and proteins, leading to their potential use as therapeutic agents . The compound may also interact with cellular receptors and ion channels, modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Edonerpic maleate: A benzothiophene derivative investigated for its neuroprotective properties and potential use in treating Alzheimer’s disease.
Sertaconazole: An antifungal agent with a benzothiophene core structure.
Raloxifene: A selective estrogen receptor modulator used in the treatment of osteoporosis and breast cancer.
Uniqueness
(1-benzothiophen-5-yl)hydrazinehydrochloride is unique due to its specific hydrazine and hydrochloride functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C8H9ClN2S |
|---|---|
Molecular Weight |
200.69 g/mol |
IUPAC Name |
1-benzothiophen-5-ylhydrazine;hydrochloride |
InChI |
InChI=1S/C8H8N2S.ClH/c9-10-7-1-2-8-6(5-7)3-4-11-8;/h1-5,10H,9H2;1H |
InChI Key |
VNEIHWRMXWHGQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


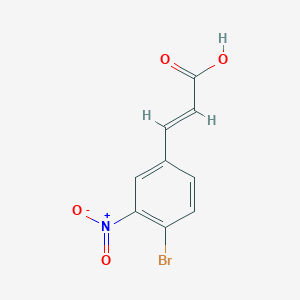
![2-{[(Tert-butoxy)carbonyl]amino}-4-(oxan-4-yl)butanoic acid](/img/structure/B13630923.png)
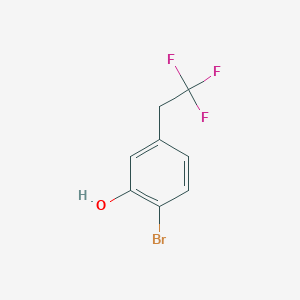
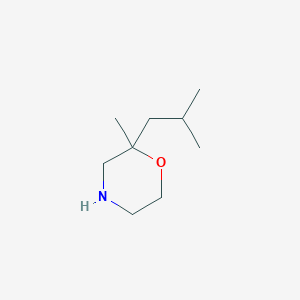
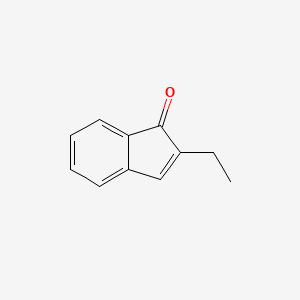

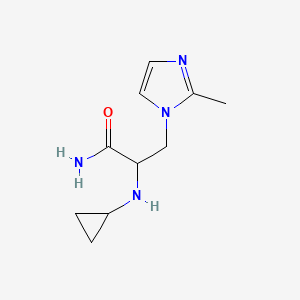
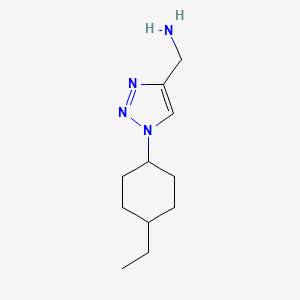
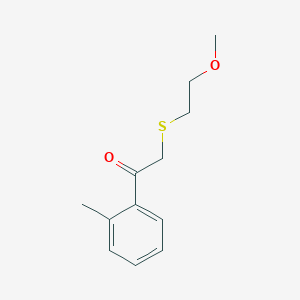
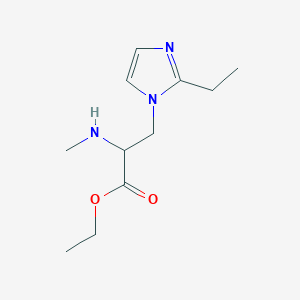
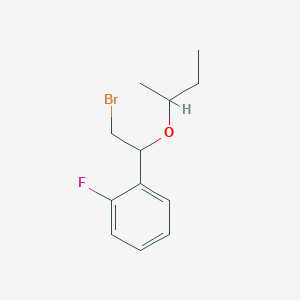
![2-{[(Benzyloxy)carbonyl]amino}-4-(oxan-4-yl)butanoic acid](/img/structure/B13630980.png)


